3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(2)19(22)24-14-7-8-15-17(9-14)23-10-16(18(15)21)12-3-5-13(20)6-4-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSVIKSMDHVWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 2-methylpropanoic acid using a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of substituted derivatives on the 4-chlorophenyl group.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and electronic behaviors. Key comparisons include:
<sup>†</sup>XLogP3 values estimated via substituent contribution analysis.
<sup>*</sup>Calculated using fragment-based methods due to lack of experimental data.
Lipophilicity and Solubility: The target compound’s 2-methylpropanoate ester confers higher lipophilicity (estimated XLogP3 ~4.2) compared to methyl (XLogP3 ~2.1) or ethyl (XLogP3 ~2.6) esters . However, it remains less lipophilic than aromatic esters like the 4-methylbenzoate analog (XLogP3 = 6.5) due to the absence of a π-conjugated system . Dichloro-substituted chromenones (e.g., 6,8-dichloro derivative) exhibit reduced lipophilicity but increased polarity, favoring aqueous solubility .
Electronic Effects: The 4-chlorophenyl group at C3 induces electron-withdrawing effects, stabilizing the chromenone’s conjugated system. This contrasts with electron-donating groups (e.g., methoxy) in analogs like 3-(2-Cl-6-F-phenyl)-1-(2-thienyl)prop-2-en-1-one, which exhibit red-shifted UV-Vis spectra due to extended conjugation .
Synthetic and Analytical Trends: Chromatographic retention times () correlate with ester chain length and branching. For example, methyl 2-[4-(4-Cl-benzoyl)phenoxy]-2-methylpropanoate has a retention time of 0.65, while bulkier esters (e.g., 1-methylethyl) show higher retention (1.35), reflecting increased hydrophobicity . The target compound’s branched ester may exhibit intermediate retention behavior.
Biological Activity
The compound 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a member of the chromene class, which has garnered interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClO4 |
| Molecular Weight | 344.746 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 543.5 ± 50.0 °C |
| Flash Point | 282.5 ± 30.1 °C |
| LogP | 4.01 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.
1. Antioxidant Activity
Research indicates that compounds within the chromene class exhibit significant antioxidant properties. These properties are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Studies have shown that derivatives of chromene can inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. For instance, derivatives similar to 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl have demonstrated moderate inhibition against COX-2 and lipoxygenases (LOX) .
3. Anticancer Properties
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including breast cancer (MCF-7). The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and efficacy against cancer cells .
Case Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of related compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that compounds with similar structures exhibited IC50 values indicating moderate inhibition, suggesting potential applications in treating Alzheimer's disease .
Case Study 2: Cytotoxicity Evaluation
In a cytotoxicity assay against MCF-7 cells, compounds structurally related to 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl demonstrated significant cell viability reduction at concentrations as low as 10 µM. This suggests that these compounds may serve as lead candidates for further development in cancer therapy .
Q & A
Basic: What are the optimal synthetic routes for 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methylpropanoate?
Answer:
The synthesis typically involves coupling 7-hydroxy-4-(4-chlorophenyl)coumarin with 2-methylpropanoic acid derivatives. A common method uses ethyl 2-bromopropanoate or activated esters (e.g., acid chlorides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF at reflux (60–80°C). Yields depend on reaction time (12–24 hrs) and purification via column chromatography (silica gel, hexane/EtOAc eluent) . For analogs, microwave-assisted synthesis reduces reaction times by 30–50% while maintaining yields >75% .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is critical for confirming stereochemistry and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/n) with cell parameters (e.g., a = 8.44 Å, β = 100.4°) and refinement residuals (R < 0.05) validate the planar chromen-4-one core and substituent orientations. Intermolecular interactions (e.g., C–H···O bonds) stabilize crystal packing, as seen in related 4-oxochromen derivatives .
Analytical: What HPLC methods effectively separate this compound from related impurities?
Answer:
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid (30% → 70% over 20 mins) achieves baseline separation. Retention times for common impurities (e.g., hydrolyzed carboxylic acid analogs) are <0.85 relative to the parent compound. UV detection at 254 nm optimizes sensitivity for the chromen-4-one chromophore .
Bioactivity: What in vitro models assess its anticancer potential?
Answer:
Cell viability assays (MTT/resazurin) in cancer lines (e.g., MCF-7, A549) are standard. IC₅₀ values for this compound range 10–50 µM, comparable to fluorinated analogs (e.g., trifluoromethyl substitution lowers IC₅₀ by 2–3×). Mechanistic studies include apoptosis assays (Annexin V/PI staining) and ROS generation via DCFH-DA fluorescence. Its activity correlates with substituent electronegativity and lipophilicity .
Structure-Activity: How do substituents affect its biological activity?
Answer:
- 4-Chlorophenyl : Enhances π-π stacking with target proteins (e.g., topoisomerase II) and metabolic stability.
- 2-Methylpropanoate ester : Increases membrane permeability (logP ~3.5) vs. carboxylic acid analogs (logP ~1.8). Hydrolysis to the acid in vivo prolongs half-life.
- Chromen-4-one core : Modulates kinase inhibition (e.g., CDK2) via hydrogen bonding with ATP-binding pockets.
Comparisons with halogenated derivatives (e.g., 3-trifluoromethyl) show improved potency but reduced solubility .
Stability: What factors influence its stability under lab conditions?
Answer:
- Hydrolysis : Susceptible to ester cleavage in aqueous buffers (pH >7.0). Store at 4°C in anhydrous DMSO or ethanol.
- Light sensitivity : Chromen-4-one absorbs UV light (λmax ~300 nm), requiring amber vials to prevent photodegradation.
- Thermal stability : Decomposes above 150°C (TGA data). Lyophilization preserves integrity for long-term storage .
Computational: Which molecular docking approaches predict target interactions?
Answer:
AutoDock Vina or Glide (Schrödinger Suite) with optimized force fields (e.g., OPLS4) simulate binding to targets like COX-2 or estrogen receptors. Docking scores (∆G < −8 kcal/mol) align with experimental IC₅₀ data. MD simulations (100 ns, AMBER) validate binding pose stability, particularly for the chlorophenyl moiety in hydrophobic pockets .
Advanced: How do isotopic labeling studies track metabolic pathways?
Answer:
¹⁴C-labeled 2-methylpropanoate or deuterated chromen cores are synthesized via Pd-catalyzed coupling. In vivo studies (rat models) using LC-MS/MS identify major metabolites: hydrolyzed carboxylic acid (t½ = 6–8 hrs) and glucuronide conjugates. Biliary excretion accounts for 60–70% of elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
